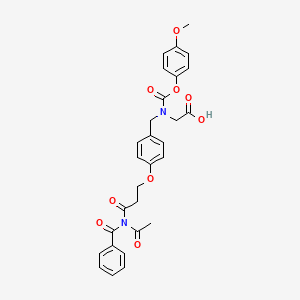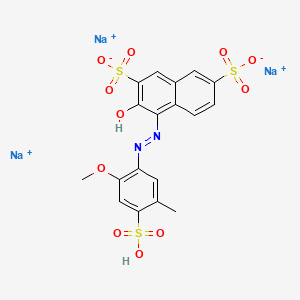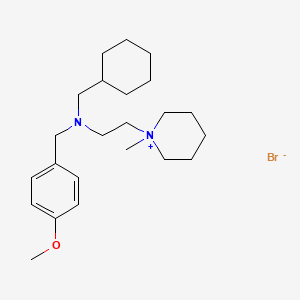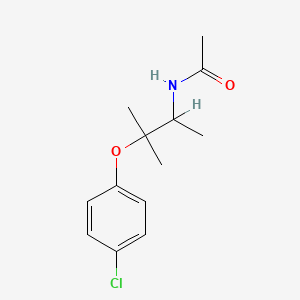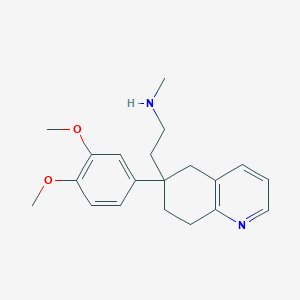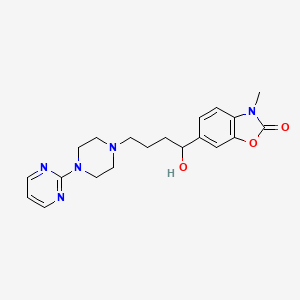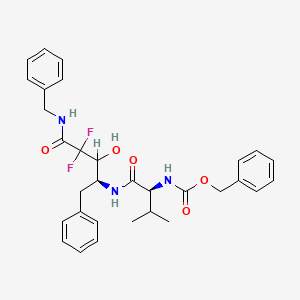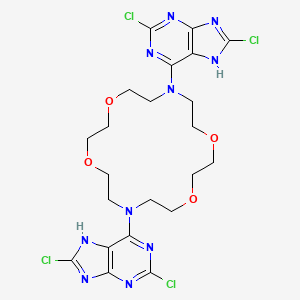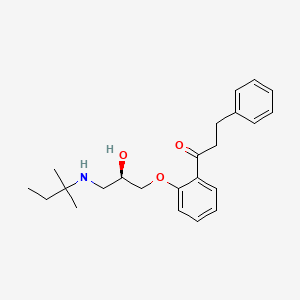
Diprafenone, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprafenone, ®-, is a class Ic antiarrhythmic agent closely related to propafenone. It is known for its sodium channel-blocking activity and beta-adrenergic receptor-blocking properties. This compound is used primarily in the treatment of cardiac arrhythmias, where it helps to stabilize the cardiac rhythm by inhibiting abnormal electrical activity in the heart .
準備方法
Synthetic Routes and Reaction Conditions
Diprafenone, ®-, is synthesized through a series of chemical reactions starting from propafenoneThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Diprafenone, ®-, involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
化学反応の分析
Types of Reactions
Diprafenone, ®-, undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Diprafenone, ®-, include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Methanol, ethanol, dichloromethane
- Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学的研究の応用
Diprafenone, ®-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of sodium channel blockers and beta-adrenergic receptor blockers.
Biology: Investigated for its effects on cellular electrophysiology and ion channel function.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating cardiac arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and related pharmaceutical compounds
作用機序
Diprafenone, ®-, exerts its effects by blocking sodium channels and beta-adrenergic receptors in cardiac cells. This dual action helps to stabilize the cardiac rhythm by reducing the likelihood of abnormal electrical activity. The compound binds to the sodium channels, preventing the influx of sodium ions, which is essential for the initiation and propagation of action potentials. Additionally, it blocks beta-adrenergic receptors, reducing the effects of sympathetic stimulation on the heart .
類似化合物との比較
Diprafenone, ®-, is structurally similar to other class Ic antiarrhythmic agents, such as:
Propafenone: Shares a similar mechanism of action but differs in its pharmacokinetic properties and side effect profile.
Flecainide: Another class Ic agent with similar sodium channel-blocking activity but lacks beta-adrenergic receptor-blocking properties.
Encainide: Similar in its sodium channel-blocking activity but has a different chemical structure and pharmacological profile
Diprafenone, ®-, is unique in its combination of sodium channel-blocking and beta-adrenergic receptor-blocking activities, making it a valuable compound in the treatment of cardiac arrhythmias .
特性
CAS番号 |
107300-60-7 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC名 |
1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m1/s1 |
InChIキー |
VDKMYSMWQCFYBQ-LJQANCHMSA-N |
異性体SMILES |
CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
正規SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


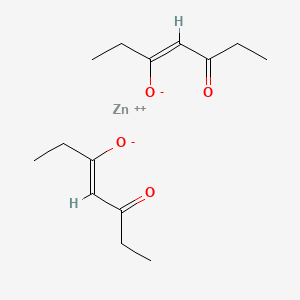
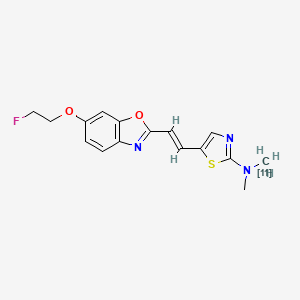
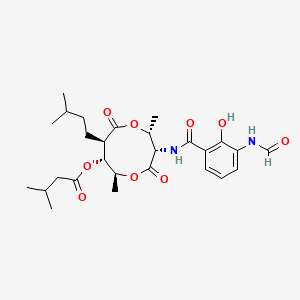
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
